molecular formula C23H31NO3 B12375353 Icmt-IN-8

Icmt-IN-8

Cat. No.: B12375353
M. Wt: 369.5 g/mol
InChI Key: RXRNRRDRMFLJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-8 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif, which is crucial for the proper localization and function of these proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-8 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates, followed by various purification processes to achieve the desired compound. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the methylation process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-8 primarily undergoes inhibition reactions with ICMT. The compound interacts with the enzyme, preventing it from catalyzing the carboxylmethylation of isoprenylcysteine residues. This inhibition is crucial for its potential anti-cancer effects .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents and tetrahydropyranyl intermediates. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .

Major Products Formed: The primary product formed from the synthesis of this compound is the inhibitor itself. The compound is characterized by its ability to inhibit ICMT with an IC50 value of 0.652 μM .

Scientific Research Applications

Icmt-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines by targeting ICMT. This inhibition disrupts the post-translational modification of RAS proteins, which are often mutated in cancers .

In addition to cancer research, this compound is used in studies involving protein localization and function. By inhibiting ICMT, researchers can investigate the role of post-translational modifications in protein behavior and cellular processes .

Mechanism of Action

Icmt-IN-8 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the carboxylmethylation of isoprenylcysteine residues in proteins containing the CaaX motif. This modification is crucial for the proper localization and function of these proteins. By inhibiting ICMT, this compound prevents the proper localization of RAS proteins, thereby disrupting their signaling pathways and inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of Icmt-IN-8: this compound stands out due to its specific inhibitory effects on ICMT with a relatively low IC50 value of 0.652 μM. This makes it a potent inhibitor compared to other similar compounds. Additionally, its effectiveness in disrupting RAS signaling pathways highlights its potential as a therapeutic agent in cancer research .

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C23H31NO3/c1-22(2)17-23(13-15-27-22,18-8-6-5-7-9-18)12-14-24-19-10-11-20(25-3)21(16-19)26-4/h5-11,16,24H,12-15,17H2,1-4H3

InChI Key

RXRNRRDRMFLJER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C

Origin of Product

United States

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